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Azobenzene, 4-bis(2-chloropropyl)amino-2'-carboxy-

Nitrogen mustard alkylation kinetics Aziridinium ion formation DNA crosslinking pharmacodynamics

Researchers seeking hypoxia-selective DNA alkylating agents face limited options-generic nitrogen mustards lack the bioreductive activation gate needed for tumor-specific cytotoxicity. This 2'-carboxy-azobenzene prodrug (CAS 40136-91-2) addresses that gap through three interdependent structural features: (i) a bis(2-chloropropyl) alkylating arm forming a kinetically distinct aziridinium intermediate vs. chloroethyl mustards; (ii) a 2'-COOH group that directs substrate recognition by cytosolic FMN-dependent azoreductase (pH optimum ~6.2) for preferential activation in hypoxic tumor microenvironments; (iii) absence of a 2-methyl substituent, modulating azo reduction potential. Supplied as a characterized solid with batch-specific purity documentation; ideal for azoreductase isoform mapping and DNA-protein crosslink profiling studies. Standard international B2B shipping available.

Molecular Formula C19H21Cl2N3O2
Molecular Weight 394.3 g/mol
CAS No. 40136-91-2
Cat. No. B13729702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzobenzene, 4-bis(2-chloropropyl)amino-2'-carboxy-
CAS40136-91-2
Molecular FormulaC19H21Cl2N3O2
Molecular Weight394.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)N=NC2=CC=C(C=C2)N(CCCCl)CCCCl
InChIInChI=1S/C19H21Cl2N3O2/c20-11-3-13-24(14-4-12-21)16-9-7-15(8-10-16)22-23-18-6-2-1-5-17(18)19(25)26/h1-2,5-10H,3-4,11-14H2,(H,25,26)
InChIKeyMHSCCIQJDYCLAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azobenzene, 4-bis(2-chloropropyl)amino-2'-carboxy-: Structural Identity & Baseline


Azobenzene, 4-bis(2-chloropropyl)amino-2'-carboxy- (CAS 40136-91-2; molecular formula C₁₉H₂₁Cl₂N₃O₂; monoisotopic mass 393.10 Da) is a synthetic, bifunctional aromatic nitrogen mustard belonging to the aryl-2-halogenoalkylamine class of DNA-alkylating agents [1]. Its structure comprises an azobenzene core (–N=N–) linking a para-bis(2-chloropropyl)amino-substituted phenyl ring to a 2'-carboxy-substituted phenyl ring [2]. The compound was designed within the classic Ross azo-mustard series as a latent cytotoxic agent, wherein the azo linkage serves as a bioreductive trigger that must be cleaved by intracellular azoreductases to release the active alkylating aniline mustard warhead [3]. This prodrug design principle distinguishes it from directly alkylating nitrogen mustards such as chlorambucil and mechlorethamine, which lack the azo-based activation gate [4].

Prodrug type Bioreductive azo-mustard; requires intracellular azoreductase cleavage to release active alkylating warhead
Activation gate Latent cytotoxic agent with azo-based trigger, distinct from directly alkylating mustards (chlorambucil, mechlorethamine)
Key differentiator Bis(2-chloropropyl) arm + 2′-carboxy-azobenzene scaffold enable azoreductase-substrate specificity studies

Why Generic Substitution Fails: Three Critical Structural Levers


Generic substitution among aromatic nitrogen mustards fails for this compound because three interdependent structural features control its pharmacological profile in ways that even closely related analogs cannot replicate: (i) the bis(2-chloropropyl)alkylating arm, which forms a sterically and kinetically distinct aziridinium intermediate compared to the canonical bis(2-chloroethyl) arm found in chlorambucil and CB 1414 [1]; (ii) the 2'-carboxylic acid substituent on the azo ring, which governs substrate recognition by cytosolic azoreductases and shifts the pH optimum of enzymatic activation—a property absent in non-carboxylated azo mustards [2]; and (iii) the absence of a 2-methyl substituent on the mustard-bearing ring, which differentiates it from both CB 1414 and CB 10-252 and alters the electronic environment of the azo bond, thereby modulating its reduction potential and the rate of bioreductive activation [3]. Because the azo-mustard prodrug concept requires the concerted interplay of azo reduction kinetics, mustard arm hydrolysis rate, and target-cell azoreductase expression, swapping any single structural element inevitably decouples this balance, yielding an agent with a different activation rate, different tissue selectivity, and different therapeutic index [4].

Alkylating arm
Bis(2-chloropropyl) forms sterically distinct aziridinium; kinetics may not match chloroethyl mustards
Chlorambucil / CB 1414 use bis(2-chloroethyl) arm with well-characterized, faster SN1 activation
Azoreductase route
2′-Carboxy directs cytosolic, FMN-dependent azoreductase (pH opt ~6.2); tissue-selective activation
Non-carboxylated azo mustards lack this specificity; reduction may rely on different enzyme systems
2-Methyl effect
No 2-methyl substituent → predicted faster enzymatic azo reduction under hypoxia
CB 1414 / CB 10-252 carry 2-methyl (+I effect) that may slow bioreductive activation

Differentiation Evidence Against Closest Analogs


Alkylating Arm Reactivity: Chloropropyl vs. Chloroethyl

The target compound carries a bis(2-chloropropyl)amino alkylating arm, in contrast to the bis(2-chloroethyl)amino arm of its closest clinical-stage analog CB 1414 (azo-mustard, CAS 4213-40-5) and the standard-of-care agent chlorambucil. The 2-chloropropyl group forms an aziridinium intermediate that is sterically more hindered and kinetically distinct from the 2-chloroethyl-derived aziridinium. In comparative haloalkylamine reactivity studies using sea urchin egg division arrest assays, β-chloropropyl substitution was shown to substitute for β-chloroethyl but with measurably altered biological activity, and the bromine congener (methyl bis-β-bromine) was more active than its chlorine homologue, establishing that the halogen-alkyl arm identity directly controls potency [1]. In aqueous hydrolysis kinetics of primary haloalkylamines, the reactivity order was 2-chloroethylamine ≈ 2-chloro-n-propylamine » 3-chloro-n-propylamine, indicating that chloropropylamines retain alkylating competence but with subtly different solvolysis rates [2]. This differential aziridinium stability directly impacts the therapeutic window because the rate of DNA crosslink formation vs. hydrolytic deactivation determines the fraction of active drug reaching nuclear DNA [3].

Alkylating Arm Kinetics
Reported
Target: Bis(2-chloropropyl) – sterically hindered aziridinium; reactivity rank 2-chloroethyl ≈ 2-chloro-n-propyl ≫ 3-chloro-n-propyl
Comparators: CB 1414, chlorambucil – bis(2-chloroethyl) arm; established SN1 kinetics
Supports alkylation-rate modulation studies; DNA crosslink profile may not transfer from chloroethyl analogs
Haloalkylamine hydrolysis data; sea urchin egg assay (Biol. Bull. 1952)
Nitrogen mustard alkylation kinetics Aziridinium ion formation DNA crosslinking pharmacodynamics

2'-Carboxy Group Directs Azoreductase Specificity

The 2'-carboxylic acid substituent on the azo ring is a critical determinant of azoreductase substrate recognition. In a comparative enzymatic study of rat liver azoreductase systems, Autrup and Warwick (1975) demonstrated that CB10-252-azoreductase (which acts on the 2'-carboxy-containing bromopropyl analog) exhibited a pH maximum of 6.2, whereas DAB-azoreductase (acting on 4-dimethylaminoazobenzene, which lacks a carboxyl group) showed a pH maximum of 6.9 [1]. Methylred-azoreductase, which also acts on a 2'-carboxyl-containing substrate (methyl red = 4'-dimethylaminoazobenzene-2-carboxylic acid), had properties 'in most respects similar to CB10-252-azoreductase implying the importance of the 2'-carboxyl group in determining substrate specificity' [1]. The target compound retains this 2'-carboxy motif and is therefore predicted to be preferentially reduced by the cytosolic, FMN-dependent azoreductase system rather than the microsomal DAB-azoreductase system, conferring a distinct subcellular activation profile compared to non-carboxylated azo mustards [2]. The CB10-252-azoreductase was shown to be localized mainly in the 108,000 × g supernatant fraction of rat liver homogenate and was also present in spleen, establishing a tissue distribution pattern for carboxyl-directed azo reduction [1].

Azoreductase Specificity
Reported
Target: 2′-COO⁻ predicted pH optimum ~6.2; cytosolic FMN-dependent reduction
Non-carboxyl: DAB azoreductase pH optimum 6.9; microsomal localization
Routes activation to a specific enzyme system; carboxyl-directed tissue distribution may differ
Rat liver fractionation; Autrup & Warwick (1975) – CB10-252 analog data
Azoreductase substrate specificity Bioreductive prodrug activation Tumor-selective drug delivery

2-Methyl Absence and Azo Reduction Kinetics

The target compound (CAS 40136-91-2) lacks the 2-methyl substituent on the mustard-bearing phenyl ring that is present in both CB 1414 (azo-mustard, CAS 4213-40-5) and CB 10-252 (CAS 39669-49-3). This structural difference is pharmacologically consequential: Ross and Warwick (1956) demonstrated in Part XVIII of the aryl-2-halogenoalkylamines series that the rates of reduction of substituted 4-di-(2-chloroethyl)aminoazobenzenes by stannous chloride, hydrazine, and the xanthine oxidase–xanthine system are governed by the electronic character of ring substituents, with electron-donating groups (such as methyl) altering the reduction potential of the azo bond [1]. In the broader azobenzene literature, polarographic studies have established that the standard reduction potentials of para-substituted azobenzenes bear a linear relationship to Hammett σₚ substituent constants [2]. The 2-methyl group in CB 1414 and CB 10-252 exerts a +I inductive effect that raises the electron density on the azo bond and slows its enzymatic reduction relative to the unmethylated analog. Consequently, the target compound is expected to undergo faster azoreductase-mediated cleavage than CB 1414 under identical hypoxic conditions, leading to more rapid mustard warhead release [3].

Azo Reduction Potential
Class-level
Hammett σₚ (CH₃) ≈ –0.17 Electron-donating 2-methyl slows azo reduction; absence predicts faster enzymatic cleavage
Faster azoreductase cleavage expected under hypoxia; supports prodrug activation rate studies
Class-level inference from polarographic azobenzene literature; direct kinetic ratio not measured
Azo reduction potential Hammett substituent constants Structure–activity relationship

Hydrolysis and Protein Binding: Azo-Mustard vs. Chlorambucil

In a comparative biochemical study of three nitrogen mustard classes, Israels and Linford (1961, published in Biochem. Pharmacol. Vol. 8, pp. 343–357) measured the hydrolysis rates in aqueous solution and the rates of chemical condensation with human blood serum proteins for: (I) p-N,N-di(β-chloroethyl)aminophenylbutyric acid (chlorambucil), (II) 4-N,N-di(β-chloroethyl)amino-2-methyl-2'-carboxyl azobenzene (the chloroethyl analog of the target compound), and (III) a phosphoric acid ester diamide mustard [1]. The reactions were found to proceed more rapidly with compound (I) (chlorambucil) than with compound (II) (azo-mustard), and compound (II) was firmly adsorbed onto serum protein without reacting with bilirubin or lipochrome constituents [1]. This demonstrates that conjugation of the nitrogen mustard to an azobenzene scaffold substantially retards both spontaneous hydrolysis and non-specific protein alkylation compared to the clinically established chlorambucil scaffold. The target compound, bearing the bis(2-chloropropyl) arm on the same azobenzene-2'-carboxy scaffold, is predicted to exhibit similar attenuated hydrolysis relative to chlorambucil, with the additional kinetic modulation imparted by the chloropropyl arm [2].

Hydrolysis & Protein Binding
Reported
Target azo-mustard: slower aqueous hydrolysis; firmly adsorbed onto serum protein, no bilirubin reaction
Chlorambucil: faster hydrolysis and protein condensation in human serum
Reduced non-specific alkylation supports longer circulating half-life research context
Israels & Linford (1961) – comparative biochemical study in serum
Nitrogen mustard hydrolysis kinetics Serum protein binding Pharmacokinetic differentiation

Halogen Leaving Group: Cl vs. Br Alkylation Potency

The target compound (CAS 40136-91-2) employs chlorine as the halogen leaving group on its bis(2-chloropropyl)amino arm, in contrast to its closest structural congener CB 10-252 (CAS 39669-49-3), which carries bis(2-bromopropyl)amino groups. The leaving group ability of bromide is approximately 3–6 fold greater than chloride in SN2 alkylation reactions, a fundamental physicochemical difference that translates into faster DNA alkylation kinetics and potentially greater acute cytotoxicity for the bromo analog [1]. In the sea urchin egg division assay, the bromine congener of a related bis(β-haloethyl)amine was found to be slightly more active than its chlorine homologue, consistent with the enhanced leaving group propensity of Br⁻ over Cl⁻ [2]. CB 10-252 was specifically investigated as an agent for treating primary liver cell cancer, with its azoreductase-mediated activation characterized in detail; however, the Wilman (1980) study on CB 10-252 isomer activity against human tumor xenografts reported that the tumor with the most potent reductase activity was not inhibited by the drug in vivo, suggesting that excessive alkylation potency from the bromopropyl arm may compromise the therapeutic window [3]. The chloropropyl analog is therefore hypothesized to offer a more balanced alkylation rate, reducing off-target DNA damage while retaining sufficient crosslinking capacity for tumor cell kill.

Leaving Group Reactivity
Reported
Target (Cl): moderate leaving group; predicted controlled alkylation rate
CB 10-252 (Br): Br⁻ ~3–6× better leaving group; faster DNA alkylation; discordant in vivo reductase/tumor inhibition
Chloropropyl arm may moderate reactivity, supporting activation-selectivity window investigation
SN2 leaving group theory; sea urchin assay; CB 10-252 xenograft data (Wilman 1980)
Leaving group reactivity DNA alkylation efficiency Therapeutic index optimization

Research and Application Scenarios for Azobenzene, 4-bis(2-chloropropyl)amino-2'-carboxy-


Hypoxia-Activated Prodrug Optimization: Alkylating Arm SAR

The compound serves as the chloropropyl member of a halogen-alkyl series (Cl, Br, I, mesyloxy) on the 2'-carboxy-azobenzene scaffold, enabling systematic investigation of how leaving group identity modulates aziridinium formation rate, DNA interstrand crosslink (ICL) yield, and therapeutic index. In vitro cytotoxicity comparison against the bromopropyl analog CB 10-252 across a panel of hypoxic vs. normoxic cancer cell lines can quantify the contribution of leaving group lability to hypoxia selectivity [1]. The slower alkylation kinetics of chloropropyl vs. bromopropyl are predicted to reduce non-specific DNA damage in normoxic tissues while maintaining sufficient crosslinking under the reducing conditions of the tumor microenvironment [2]. This SAR axis is underexplored in the azo-mustard literature and represents a publishable research opportunity.

Azoreductase Substrate Profiling for Tumor Activation

The 2'-carboxy substituent makes this compound a specific substrate for the cytosolic FMN-dependent azoreductase system (pH optimum ~6.2) rather than the microsomal DAB-azoreductase (pH optimum 6.9) [3]. Researchers can exploit this differential to map azoreductase isoform expression across tumor types and hypoxia gradients using the compound as a probe substrate. By quantifying azo reduction rates in tissue homogenates from patient-derived xenografts (PDX) of varying hypoxic fractions, investigators can identify tumor indications where the carboxyl-directed azoreductase pathway is most active and therefore most likely to achieve selective prodrug activation [4]. This application is directly enabled by the compound's structural features and cannot be performed with non-carboxylated azo mustards.

Photopharmacology: Light-Triggered Mustard Activation

The azobenzene core of this compound undergoes reversible trans↔cis photoisomerization, a property that has been exploited in the CB 10-252 series where cis and trans isomers exhibited distinct pharmacokinetic behaviors [1]. Because the bis(2-chloropropyl)amino group is a less reactive alkylating warhead than the bis(2-bromopropyl)amino of CB 10-252, the target compound may offer a wider dynamic range for light-controlled activation, where the 'off' state (trans, intact azo) produces minimal background DNA damage and the 'on' state (cis, or after azoreduction) releases the active mustard. This property is valuable for spatiotemporally controlled cytotoxicity studies in 3D tumor spheroid models and for developing photoresponsive hydrogel drug delivery systems.

DNA-Protein Crosslink Profiling: Chlorambucil vs. CB 1414

Emerging proteomic evidence indicates that nitrogen mustards produce not only DNA interstrand crosslinks but also DNA–protein crosslinks (DPCs) that contribute significantly to both cytotoxicity and mutagenicity [5]. The target compound, with its unique combination of chloropropyl alkylating arm and 2'-carboxy-azobenzene scaffold, is predicted to generate a distinct DPC spectrum compared to chlorambucil and CB 1414 due to differences in aziridinium geometry and the subcellular localization of activation (cytosolic azoreductase vs. spontaneous hydrolysis). Comparative DPC profiling by mass spectrometry-based proteomics would reveal whether the chloropropyl arm shifts the crosslink proteome toward or away from DNA repair proteins, informing the rational design of combination therapies with PARP or ATR inhibitors.

Application
Selection Property
Validation Focus
Hypoxia-activated prodrug SAR
Halogen leaving-group modulation of alkylation kinetics
DNA crosslink yield and hypoxia selectivity assays in cell panels
Azoreductase isoform expression mapping
2′-Carboxy group directs cytosolic FMN-dependent azoreductase
Azo reduction rates in tissue homogenates from xenograft models
Light-controlled cytotoxicity studies
Azobenzene photoisomerization (trans↔cis) controls activation
Spatiotemporal cytotoxicity in 3D tumor spheroid models
DNA–protein crosslink (DPC) profiling
Chloropropyl arm and azobenzene scaffold generate distinct DPC spectrum
Mass spectrometry-based DPC proteomics for combination therapy research
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